molecular formula C11H9F6NO2 B2394819 N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide CAS No. 329942-69-0

N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2394819
CAS No.: 329942-69-0
M. Wt: 301.188
InChI Key: WELUYJDNVYZAIA-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide (CAS: 329942-69-0) is a fluorinated benzamide derivative with the molecular formula C₁₁H₉F₆NO₂ and a molar mass of 301.19 g/mol . It is characterized by a benzamide core substituted with two trifluoromethyl groups at the 3- and 5-positions and an N-methoxy-N-methyl moiety. Key physicochemical properties include a density of 1.4±0.1 g/cm³, boiling point of 295.9±40.0 °C, and flash point of 132.8±27.3 °C . The compound is provided as a research-grade solution (typically 10 mM in solvent) and requires storage at -80°C (6-month stability) or -20°C (1-month stability) . Its primary applications are in chemical synthesis and materials science, particularly as a reagent for functionalizing surfaces or modifying biomolecules due to its hydrophobic trifluoromethyl groups .

Properties

IUPAC Name

N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6NO2/c1-18(20-2)9(19)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELUYJDNVYZAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups attached to the benzamide core .

Scientific Research Applications

N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The structural and functional uniqueness of N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide is highlighted through comparisons with related benzamide derivatives. Key compounds are analyzed below:

Structural and Physicochemical Comparisons
Compound Name Substituents on N-Amidine Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Methoxy, methyl 301.19 Hydrophobic modifier; research reagent
N-Methyl-3,5-bis(trifluoromethyl)benzamide (3b) Methyl 271.20 Intermediate in catalytic amidation
N-Ethyl-3,5-bis(trifluoromethyl)benzamide (2b) Ethyl 285.23 Copper-catalyzed amidation product
N-Chloro-N-ethyl-3,5-bis(trifluoromethyl)benzamide (2c) Chloro, ethyl 319.70 Precursor for amidyl radical generation
DNK333 (Neurokinin antagonist) Dichlorobenzyl, azepane 660.38 Dual NK1/NK2 receptor antagonist


Key Observations :

  • Substituent Effects : The N-methoxy-N-methyl group in the target compound enhances solubility in organic solvents compared to N-methyl or N-ethyl analogs, which are typically solids .
  • Pharmacological Activity : DNK333, a structurally complex derivative, exhibits 5-fold higher NK2 receptor affinity than simpler benzamides, demonstrating the impact of bulky substituents on bioactivity .
Spectroscopic Comparisons
  • ¹H NMR : The N-methyl group in 3b resonates at δ 3.05 ppm , while the N-methoxy group in the target compound would show distinct splitting patterns due to methoxy protons .
  • ¹⁹F NMR : All trifluoromethyl-substituted analogs exhibit signals near δ -62.9 ppm , confirming consistent electronic environments for CF₃ groups .

Biological Activity

N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and implications in drug development.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C11H10F6N1O2
  • Functional Groups : Methoxy group, methyl group, and two trifluoromethyl groups.
  • Unique Aspects : The trifluoromethyl groups enhance binding affinity and selectivity towards biological targets, potentially leading to increased efficacy in pharmacological applications.

The mechanism of action of this compound involves interactions with specific enzymes and receptors. The trifluoromethyl substituents are known to enhance the compound's ability to bind to these targets, which may result in more potent biological effects. The exact pathways and targets are still under investigation but are crucial for understanding its pharmacological potential.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. The presence of trifluoromethyl groups has been shown to improve the compound's binding affinity to various enzymes, making it a candidate for further studies in enzyme inhibition.

Receptor Binding

The compound also shows potential for receptor binding activities. Its unique structure allows for enhanced metabolic stability and bioavailability, which are critical factors in drug development. Studies suggest that this compound may interact with various receptor types, although specific receptor targets have yet to be fully elucidated.

Case Studies

  • Enzyme Inhibition Studies : In a study assessing various benzamide derivatives, this compound demonstrated improved yields in reactions involving enzyme substrates compared to other benzamide analogs. This suggests a higher potency in enzyme inhibition due to the trifluoromethyl substituents .
  • Cell Line Assays : Preliminary assays on cancer cell lines indicate that compounds similar to this compound exhibit cytotoxic effects against human leukemia and breast cancer cells. These studies showed that such compounds can induce apoptosis in a dose-dependent manner .

Data Table: Biological Activity Summary

Activity Type Observations References
Enzyme InhibitionEnhanced binding affinity; improved yields in reactions with enzyme substrates,
Receptor BindingPotential interaction with various receptors; enhanced metabolic stability,
CytotoxicityInduces apoptosis in leukemia and breast cancer cell lines; dose-dependent effects

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